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Compound of Interest

Compound Name: 1-Bromo-4-(pentyloxy)benzene

Cat. No.: B1277759

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic compound 1-Bromo-4-(pentyloxy)benzene. The information presented herein,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) data, is intended to support research and development activities in the
fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-Bromo-4-(pentyloxy)benzene.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.35 Doublet 2H Ar-H (ortho to Br)
Ar-H (ortho to O-
~6.80 Doublet 2H
pentyl)
~3.90 Triplet 2H O-CH:z
~1.75 Quintet 2H O-CH2-CH:2
~1.40 Sextet 2H O-CHz2-CH2-CH:
~0.95 Triplet 3H CHs

Note: These are predicted values and may vary slightly depending on the solvent and

experimental conditions.

« 13

Chemical Shift (8) ppm

Assighment

~158.5 Ar C-O

~132.3 Ar C-H (ortho to Br)
~116.2 Ar C-H (ortho to O-pentyl)
~113.0 Ar C-Br

~68.2 O-CH:

~28.9 O-CH2-CH:2

~28.2 O-CH2-CH2-CH:

~22.5 0O-CH2-CH2-CH2-CH:2
~14.0 CHs

Note: These are predicted values and may vary slightly depending on the solvent and

experimental conditions.
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Table 3: IR Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment

2950-2850 Strong C-H stretch (aliphatic)

1590, 1490 Medium-Strong C=C stretch (aromatic)

1245 Strong C-O stretch (aryl ether)

1070 Medium C-O stretch

820 Strong p-disubstituted benzene (C-H
bend)

550 Medium C-Br stretch

Note: This is a representative list of key absorptions. The full spectrum may contain additional

peaks.

IabJeA..Ma.ss.Spm:immeity Data

Relative Intensity

Assighment

[M+2]* (presence of 81Br

244 Moderate .
isotope)
242 Moderate [M]* (presence of 7°Br isotope)
M - CsHio]* (loss of pentene
174 High [ ] I ( P )
with 81Br
M - CsHio]* (loss of pentene
172 High [ ) I ( P )
with 7°Br
43 High [CsH7]*

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an

approximate 1:1 ratio.[1]

Experimental Protocols
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The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-Bromo-4-(pentyloxy)benzene is dissolved in a deuterated solvent, typically
chloroform-d (CDCls), and transferred to an NMR tube. *H and 3C NMR spectra are recorded
on a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H). Chemical shifts
are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer.
A small amount of the neat liquid sample is placed between two potassium bromide (KBr)
plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total
Reflectance (ATR) accessory. The spectrum is recorded over the standard mid-IR range (4000-
400 cm™?).

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. Electron ionization (El) is a
common method for generating ions. The sample is vaporized and bombarded with a high-
energy electron beam, causing ionization and fragmentation. The resulting ions are separated
based on their mass-to-charge ratio (m/z) and detected.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 1-Bromo-4-(pentyloxy)benzene.
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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different types of spectroscopic data contribute to the
final structural elucidation of 1-Bromo-4-(pentyloxy)benzene.
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Caption: Integration of spectroscopic data for structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1277759#spectroscopic-data-of-1-bromo-4-
pentyloxy-benzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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